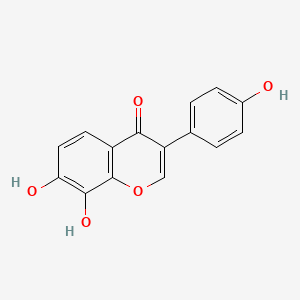

7,8,4'-Trihydroxyisoflavone

Descripción general

Descripción

La 7,8,4'-trihidroxiisoflavona es una isoflavona natural que se deriva del metabolismo de la daidzeína, un compuesto que se encuentra en la soja (Glycine max). Este compuesto ha despertado un gran interés debido a sus potentes propiedades antioxidantes, antiinflamatorias y neuroprotectoras . Es conocida por su capacidad para atenuar la neurotoxicidad y aliviar los síntomas de la dermatitis atópica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 7,8,4'-trihidroxiisoflavona se puede sintetizar mediante la bioconversión de la daidzeína utilizando microorganismos. El proceso de bioconversión implica el uso de monooxigenasas del citocromo P450 (CYPs) de Streptomyces spp., que hidrolizan la daidzeína en posiciones específicas .

Métodos de producción industrial

La producción industrial de 7,8,4'-trihidroxiisoflavona implica el uso de sistemas celulares completos modificados para la hidroxilación de la daidzeína. Este proceso utiliza un sistema de transporte de electrones exógeno de reductasa de ferredoxina y ferredoxina para lograr la hidroxilación deseada . El número de recambio de la enzima utilizada en este proceso es de 0.69 μmol de 7,8,4'-trihidroxiisoflavona producida por μmol de P450 por minuto .

Análisis De Reacciones Químicas

Tipos de reacciones

La 7,8,4'-trihidroxiisoflavona experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Es un potente inhibidor de la actividad monofenolasa de la tirosinasa, con un valor de IC50 de 9.2 μM . Este compuesto exhibe efectos inhibitorios irreversibles tanto en las actividades monofenolasa como difenolasa .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran 7,8,4'-trihidroxiisoflavona incluyen monooxigenasas del citocromo P450, equivalentes reductores dependientes de NADH e inhibidores de P450 como la cumarina . Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar las actividades de hidroxilación e inhibición deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran 7,8,4'-trihidroxiisoflavona incluyen isoflavonas hidroxiladas y varios metabolitos que exhiben potentes propiedades antioxidantes y antiinflamatorias .

Aplicaciones Científicas De Investigación

Dermatological Applications

- Skin Whitening : The compound's ability to inhibit tyrosinase makes it valuable in developing skin-whitening products. Topical formulations containing 7,8,4'-Trihydroxyisoflavone have demonstrated significant skin-lightening effects in clinical trials.

- Anti-Aging : By reducing UVB-induced matrix metalloproteinase-1 expression and protecting dermal fibroblasts from UV damage, it shows promise as an anti-aging agent .

Neuroprotective Effects

Research indicates that this compound protects neuronal cells from neurotoxicity induced by substances like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. It enhances antioxidant enzyme levels and reduces markers of apoptosis in neuroblastoma cells . This suggests potential therapeutic roles in neurodegenerative diseases.

Cancer Research

The compound exhibits antiproliferative effects against various cancer cell lines:

- Leukemia : Demonstrated pro-apoptotic effects in K562 human chronic myeloid leukemia cells.

- Liver Cancer : Inhibits the proliferation of HepG2 cells under hypoxic conditions, showing promise for treating hepatocellular carcinoma .

Anti-Inflammatory Properties

This compound has been shown to suppress inflammatory responses in microglial cells and reduce symptoms associated with atopic dermatitis in animal models. It decreases eosinophil infiltration and cytokine levels associated with inflammation .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Skin Whitening | Inhibition of tyrosinase | Significant reduction in melanin production |

| Neuroprotection | Antioxidant activity; inhibition of apoptosis | Protects against neurotoxicity; enhances SOD levels |

| Cancer Treatment | Antiproliferative effects | Inhibits growth of leukemia and liver cancer cells |

| Anti-Inflammatory | Reduction of cytokine production | Alleviates atopic dermatitis symptoms |

Case Studies

- Neurotoxicity Protection : A study assessed the effects of this compound on SH-SY5Y cells exposed to 6-OHDA. Results showed decreased LDH release and increased antioxidant enzyme activity, indicating protective effects against neurodegeneration .

- Atopic Dermatitis : In a mouse model induced by DNCB (2,4-dinitrochlorobenzene), topical application of this compound significantly reduced dermatitis scores and ear thickness while lowering serum IgE levels .

- Cancer Cell Proliferation : Under hypoxic conditions mimicking those found in tumors, the compound inhibited HepG2 cell proliferation effectively at concentrations around 40 μM .

Mecanismo De Acción

La 7,8,4'-trihidroxiisoflavona ejerce sus efectos a través de varios objetivos moleculares y vías:

Inhibición de la tirosinasa: Inhibe la oxidación de la l-DOPA por la tirosinasa a través de un mecanismo reversible y no competitivo.

Neuroprotección: Protege las células neuronales inhibiendo la activación de las vías MAPK y PI3K/Akt/GSK-3β.

Comparación Con Compuestos Similares

La 7,8,4'-trihidroxiisoflavona es única debido a su patrón de hidroxilación específico y sus potentes actividades biológicas. Los compuestos similares incluyen:

6,7,4'-Trihidroxiisoflavona: Otro metabolito de la daidzeína con propiedades antioxidantes y antiinflamatorias similares.

7,3',4'-Trihidroxiisoflavona: Conocida por sus propiedades estrogénicas, antioxidantes y anticancerígenas.

Daidzeína: El precursor de la 7,8,4'-trihidroxiisoflavona, ampliamente estudiado por sus beneficios para la salud.

Estos compuestos comparten características estructurales similares pero difieren en sus actividades biológicas y aplicaciones específicas.

Actividad Biológica

7,8,4'-Trihydroxyisoflavone (THIF) is a significant metabolite of daidzein, a prominent isoflavone found in soy products. This compound has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and potential anticancer properties. This article presents a comprehensive overview of the biological activity associated with 7,8,4'-THIF, supported by data tables and relevant research findings.

Neuroprotective Effects

Mechanisms of Action:

Research indicates that 7,8,4'-THIF exhibits neuroprotective properties against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. In studies using SH-SY5Y neuronal cells, 7,8,4'-THIF significantly reduced neuronal cell death and lactate dehydrogenase (LDH) release. Key findings include:

- Increased Antioxidant Levels: THIF pretreatment elevated levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while decreasing malondialdehyde (MDA) levels .

- Apoptotic Pathway Modulation: The compound restored the expression of cleaved caspases and altered Bcl-2 family protein levels, indicating an influence on apoptotic pathways .

Table 1: Neuroprotective Effects of 7,8,4'-THIF

| Parameter | Control | THIF Treatment | Significance |

|---|---|---|---|

| SOD (U/mg protein) | 3.2 | 5.6 | p < 0.01 |

| CAT (U/mg protein) | 2.0 | 3.8 | p < 0.05 |

| GSH (μmol/g protein) | 0.5 | 1.2 | p < 0.01 |

| MDA (nmol/mg protein) | 1.5 | 0.9 | p < 0.05 |

| LDH Release (%) | 80 | 40 | p < 0.001 |

Anti-inflammatory Properties

7,8,4'-THIF has been shown to alleviate symptoms associated with atopic dermatitis in animal models. In a study involving DNCB-induced dermatitis in mice:

- Reduction in Dermatitis Symptoms: THIF treatment resulted in decreased ear thickness and scratching behavior .

- Histological Improvements: Skin lesions were significantly reduced compared to control groups.

Anticancer Activity

The anticancer potential of THIF has been explored in various studies:

- Inhibition of Cancer Cell Proliferation: THIF was found to inhibit the proliferation of esophageal cancer cells and induce apoptosis through the modulation of key signaling pathways .

- Targeting Pin1 Protein: Virtual screening identified Pin1 as a target for THIF, suggesting its role in regulating β-catenin and cyclin D1 in cancer progression .

Table 2: Anticancer Effects of 7,8,4'-THIF

| Cancer Type | Effect on Proliferation (%) | Induced Apoptosis (%) |

|---|---|---|

| Esophageal Cancer | -45 | +30 |

| Breast Cancer | -38 | +25 |

Propiedades

IUPAC Name |

7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZFZTMWBCFKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226169 | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75187-63-2 | |

| Record name | 8-Hydroxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75187-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075187632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75187-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',7,8-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KW44TB2DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 8-Hydroxydaidzein acts as a potent suicide substrate for mushroom tyrosinase. [, , ] This means that the enzyme attempts to catalyze a reaction with 8-hydroxydaidzein, but in doing so, becomes irreversibly inactivated. This inactivation occurs because the reaction with 8-hydroxydaidzein leads to the formation of a reactive intermediate that binds covalently to the enzyme's active site, effectively blocking further activity. [] The downstream effect of this interaction is a potent inhibition of tyrosinase activity, leading to a reduction in melanin production. [, ]

- Induction of apoptosis: This has been observed in K562 human chronic myeloid leukemia (CML) cells [] and U-937 acute myeloid leukemia (AML) cells. [] The mechanism involves upregulation of p21Cip1, downregulation of cyclin D2 and CDK6, activation of caspase-7, and cleavage of PARP-1. [, ]

- Modulation of gene expression: Microarray analysis revealed that 8-hydroxydaidzein can downregulate genes associated with rRNA processing and ribosome biogenesis. [] It also influences the expression of genes involved in hemopoiesis, cell cycle regulation, and signaling pathways like NF-κB, MAPK, and JAK-STAT. []

- Activation of Nrf2/HO-1 pathway: This antioxidant pathway is activated in LPS-stimulated BV2 microglial cells, leading to increased expression of Phase II enzymes like HO-1, NQO1, and GCLM. []

- Inhibition of Akt/NF-κB pathway: 8-hydroxydaidzein suppresses the phosphorylation of Akt and NF-κB-p65, further contributing to its anti-inflammatory effects. []

A:

- Spectroscopic data: Detailed information on the 1H-NMR, 13C-NMR, and HMBC spectra can be found in the literature. [] Key structural features include a hydroxyl group at position 8 of the isoflavone backbone, in addition to the hydroxyl groups at positions 7 and 4' present in its parent compound, daidzein.

A: 8-Hydroxydaidzein exhibits limited stability, particularly in alkaline environments. [, ] It degrades rapidly in solutions with pH 8 and above. [] In contrast, it demonstrates better stability in acidic solutions (pH 5-6). []

- Solvent compatibility: 8-hydroxydaidzein is soluble in dimethyl sulfoxide (DMSO), but its stability is higher in DMSO than in aqueous phosphate buffer at pH 6.8. []

A: While specific computational studies solely focused on 8-hydroxydaidzein are limited within the provided research, molecular docking studies have been performed on closely related ortho-dihydroxyisoflavone derivatives. [] These studies assessed the binding affinities of these compounds to target proteins like COX-2 and VEGFR2, providing insights into their potential anti-cancer mechanisms.

A: The presence of the 7,8-dihydroxyl group on the isoflavone skeleton is crucial for the suicide inhibition of tyrosinase by 8-hydroxydaidzein. [] This structural feature allows for the formation of a reactive intermediate during the enzymatic reaction, leading to irreversible binding and inactivation of the enzyme.

- Hydroxyl group positioning: The location of hydroxyl groups significantly impacts activity. Genistein, with hydroxyl groups at positions 5, 7, and 4', induces apoptosis in KATO III cells, whereas daidzein and its other hydroxylated derivatives (including 8-hydroxydaidzein) do not, highlighting the importance of the hydroxyl group at position 5 for this activity. []

- Number of hydroxyl groups: Increasing the number of hydroxyl groups doesn't necessarily translate to higher activity. For instance, 8-hydroxydaidzein with three hydroxyl groups shows a stronger inhibitory effect on tyrosinase than daidzein with two, but further hydroxylation to form tetrahydroxyisoflavones might not enhance this effect. [, ]

- Modifications at other positions: Introducing methoxy groups can alter activity. For instance, 7,4′-dihydroxy-8-methoxy-isoflavone, a methoxy derivative of 8-hydroxydaidzein, exhibits potent melanogenesis inhibitory activity. []

A: 8-hydroxydaidzein is unstable in alkaline solutions, undergoing degradation relatively quickly. [] Formulating it in acidic solutions (pH 5-6) can enhance its stability. []

- Glycosylation: Enzymatic glycosylation using enzymes like amylosucrase can significantly enhance its aqueous solubility and stability, even under alkaline conditions. [, ] This approach has proven effective in generating stable 8-hydroxydaidzein glucosides with improved pharmaceutical potential. [, ]

A: Studies in rats show that orally administered 8-hydroxydaidzein is absorbed and distributed to various tissues, including the liver, kidney, and plasma. []

- Metabolism: 8-hydroxydaidzein is primarily metabolized in the liver, where it is conjugated to form glucuronide and sulfate conjugates. [] These conjugated forms are then released into the bloodstream.

- Excretion: Excretion of 8-hydroxydaidzein and its metabolites occurs mainly through urine. []

- In vivo activity: In rats, 8-hydroxydaidzein demonstrates antioxidant effects in vivo, reducing lipid peroxidation in the liver. []

ANone: 8-Hydroxydaidzein shows promising efficacy in various in vitro and in vivo models:

- Anti-cancer activity: Demonstrates antiproliferative and pro-apoptotic effects in K562 human chronic myeloid leukemia (CML) cells [] and U-937 acute myeloid leukemia (AML) cells. []

- Tyrosinase inhibition and depigmentation: Potently inhibits mushroom tyrosinase activity, leading to reduced melanin production in mouse B16 melanoma cells. []

- Anti-inflammatory activity: Suppresses LPS-induced nitric oxide (NO) and proinflammatory cytokine production in BV2 microglial cells. []

- Skin-whitening activity: Topical application of creams containing 8-hydroxydaidzein resulted in significant skin lightening effects in human volunteers. []

- Antioxidant effects: Oral administration of 8-hydroxydaidzein reduced lipid peroxidation in the liver of rats. []

- Anti-diabetic properties: A soy extract enriched in 8-hydroxydaidzein through fermentation exhibited anti-diabetic effects in Drosophila melanogaster, reducing triacylglyceride content in female flies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.